molecular formula C7H12O3 B109357 Methyl 4-methyl-3-oxopentanoate CAS No. 42558-54-3

Methyl 4-methyl-3-oxopentanoate

Cat. No. B109357
CAS RN: 42558-54-3
M. Wt: 144.17 g/mol
InChI Key: HNNFDXWDCFCVDM-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-oxopentanoate” is a synthetic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da . It is also known by other names such as “Methyl isobutyrylacetate” and "Methyl 4-methyl-3-oxovalerate" .


Synthesis Analysis

The synthesis of “Methyl 4-methyl-3-oxopentanoate” has been studied in various contexts. For instance, it has been used in the immobilized Candida antarctica lipase B catalyzed synthesis of butyl-4-methyl-3-oxopentanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-3-oxopentanoate” consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 185.8±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C .


Chemical Reactions Analysis

“Methyl 4-methyl-3-oxopentanoate” has been shown to inhibit the production of active oxygen and reactive oxygen species . It has also been used in the transesterification process catalyzed by Candida antarctica lipase B .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-3-oxopentanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 185.8±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 36.2±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 145.1±3.0 cm3 .

Scientific Research Applications

Metabolic Studies and Biochemical Analysis

  • Metabolism in Pancreatic Islets : Methyl 4-methyl-3-oxopentanoate has been shown to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets. This compound is metabolized by islets into various substances including CO2, water, acetoacetate, and L-leucine (Hutton, Sener, & Malaisse, 1979).

  • Determination in Plasma : A spectrophotometric method was developed for estimating 4-methyl-2-oxopentanoate in plasma, demonstrating its relevance in clinical diagnostics, especially in conditions like maple syrup urine disease (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).

  • Insulin Secretion and Calcium Uptake : Studies indicate that Methyl 4-methyl-3-oxopentanoate influences insulin secretion in pancreatic islets, linked to changes in cellular respiration and calcium uptake (Hutton, Sener, & Malaisse, 1979).

Biochemical Mechanisms in Tissues

  • Oxidation in Skeletal Muscle Mitochondria : The compound shows biphasic kinetics in its oxidation by rat skeletal muscle mitochondria, indicating its role in energy metabolism in muscle tissue (van Hinsbergh, Veerkamp, & Glatz, 1979).

  • Effect on Protein Degradation in Muscle : It was found that Methyl 4-methyl-3-oxopentanoate, even at low concentrations, inhibits protein degradation in skeletal muscle without altering protein synthesis (Mitch & Clark, 1984).

Chemical and Synthetic Applications

  • Synthesis of Complex Molecules : The compound has been used as a starting material in the synthesis of biologically and synthetically important compounds, such as tetrahydro-γ-carboline (Mori, Yoshimura, & Sugai, 1988).

  • Enzymatic Synthesis Optimization : Research has been conducted on optimizing the enzymatic synthesis of butyl-4-methyl-3-oxopentanoate using immobilized Candida antarctica lipase B, demonstrating its importance in industrial applications (Yadav & Shinde, 2012).

Safety And Hazards

“Methyl 4-methyl-3-oxopentanoate” is classified as a flammable liquid (Category 4), and it can cause skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) .

properties

IUPAC Name

methyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFDXWDCFCVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374974
Record name Methyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-oxopentanoate

CAS RN

42558-54-3
Record name Pentanoic acid, 4-methyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42558-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042558543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 122.6 g (1.15 mol) of isobutyryl chloride. The pH in the subsequent reaction with ammonia was adjusted to 9.2. This gave 136 g (GC purity 79.8%) of methyl isobutyrylacetate (yield 75.4%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
122.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
GD Yadav, SD Shinde - International Journal of Chemical Reactor …, 2012 - degruyter.com
… reaction were obtained at 0.01 mol of methyl-4-methyl-3-oxopentanoate and 0.03 mol of n-… model with inhibition by the substrate methyl4-methyl-3-oxopentanoate. The values of kinetic …
Number of citations: 12 www.degruyter.com
IV Dyachenko, VD Dyachenko, IA Yakushev… - Russian Journal of …, 2020 - Springer
Multicomponent condensation of cyanothioacetamide, 4-fluoro-2-methylbenzaldehyde, methyl 4-methyl-3-oxopentanoate, and 3-(2-bromoacetyl)-2H-chromen-2-one afforded a new …
Number of citations: 3 link.springer.com
JP Genêt, V Ratovelomanana-Vidal… - Tetrahedron letters, 1995 - Elsevier
… Similarly, methyl-4-methyl-3-oxopentanoate 9 was quantitatively hydrogenated to 10 (entry 4) at 60C with 97% ee Methyl-3-oxooctanoate 11 was hydrogenated quantitatively to 12 at 50…
Number of citations: 134 www.sciencedirect.com
Y Uozumi, G Shen - Synfacts, 2019 - thieme-connect.com
… In the oxidative cyclization of benzylamine with methyl 4-methyl-3oxopentanoate, the catalyst was recovered and reused seven times with a slight loss of its catalytic activity (fresh: 95% …
Number of citations: 0 www.thieme-connect.com
KL Fow, LCH Poon, ST Sim, GK Chuah… - Engineering in Life …, 2008 - Wiley Online Library
… However, a decrement in the ee of (S)-3-hydroxy esters was observed in the reduction of methyl 4-methyl-3-oxopentanoate. This suggested that another set of oxidoreductases which …
Number of citations: 12 onlinelibrary.wiley.com
T Sugimura, S Nakagawa, A Tai - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
… Based on this substrate design, we have reported 96% OY with methyl 4-methyl-3-oxopentanoate (3), the highest OY of a heterogeneous catalysis at that time.The present report …
Number of citations: 64 www.journal.csj.jp
DH Grayson, MRJ Tuite - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… The product, methyl 4methyl-3-oxopentanoate was obtained as an oil (4.9 g), vmax.(L) 1 750,l 715,l 315,1 160, and 1 005 cm-'; 6H(cc14) 1.13 [6 H, d, J6.95 Hz, CH(CH,),], 2.74 [l H, …
Number of citations: 38 pubs.rsc.org
N Fushimi, H Fujikura, H Shiohara, H Teranishi… - Bioorganic & medicinal …, 2012 - Elsevier
… NaH (916 mg, 22.9 mmol, 60% oil dispersion), under ice cooling, was added to a solution of methyl 4-methyl-3-oxopentanoate (3.00 g, 20.8 mmol) in THF (25 mL), and the mixture was …
Number of citations: 22 www.sciencedirect.com
R Penthala, YA Son - Dyes and Pigments, 2023 - Elsevier
… PY 74, 2-methoxyaniline, 2-methoxy-4-nitroaniline, methyl 3-oxopentanoate, methyl 4-methyl-3-oxopentanoate, and methyl 4,4-dimethyl-3-oxopentanoate received from TCI and are …
Number of citations: 0 www.sciencedirect.com
M Huang, M Sun, L Zhang, X Yang, Y Shi… - … Process Research & …, 2022 - ACS Publications
… The aldehyde 17 was prepared from methyl 4-methyl-3-oxopentanoate 9 in a four-step sequence, as shown in Scheme 3. According to the reported method, (4) compound 10 was …
Number of citations: 1 pubs.acs.org

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